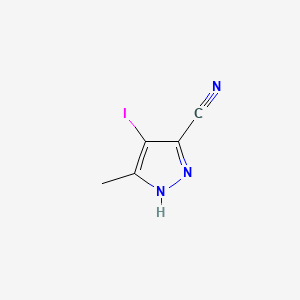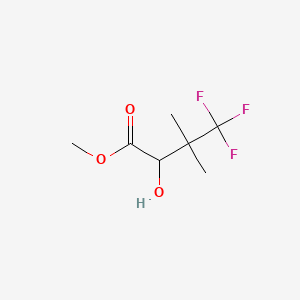
methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate, also known as MTD, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless liquid with a low melting point and a pleasant odor, and is soluble in water and alcohol. MTD has been used in a variety of laboratory experiments, from synthesis to biochemical and physiological studies.
科学研究应用
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies. It has been used in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen and the antifungal drug fluconazole. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids, peptides, and carbohydrates. methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has been used in biochemical and physiological studies to investigate the effects of various compounds on cellular metabolism, gene expression, and protein folding.
作用机制
The mechanism of action of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is not well understood. It is believed that methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate binds to certain proteins and enzymes in the cell, which leads to changes in the expression of certain genes and proteins. This in turn leads to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of certain proteins involved in cell growth and division. In addition, methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has been shown to affect the expression of certain genes involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
The main advantage of using methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in aqueous solutions. The main limitation of using methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate in laboratory experiments is its low solubility in organic solvents. This can limit the range of experiments that can be performed with it.
未来方向
There are a number of potential future directions for methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate research. It could be used to synthesize a variety of new organic compounds, such as polymers and other types of molecules. It could also be used to study the effects of various compounds on cellular metabolism, gene expression, and protein folding. Additionally, it could be used to study the effects of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate on the development of cancer and other diseases. Finally, methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate could be used to develop new drugs and therapies for a variety of diseases.
合成方法
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate can be synthesized via a two-step process. The first step involves the reaction of 4,4,4-trifluoro-2-hydroxy-3-methylbutanol with hydrochloric acid to form 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. The second step involves the reaction of 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid with sodium methoxide to form methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate. The reaction is carried out in aqueous solution at room temperature and is complete in about two hours.
属性
IUPAC Name |
methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-6(2,7(8,9)10)4(11)5(12)13-3/h4,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYJCHBKGVJWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


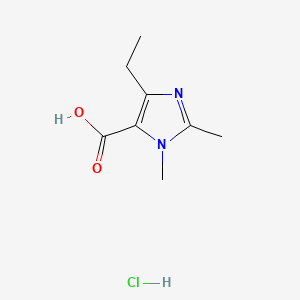
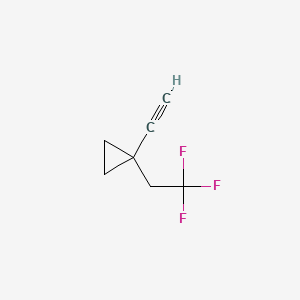

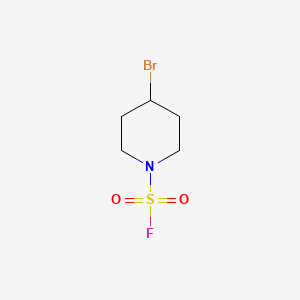
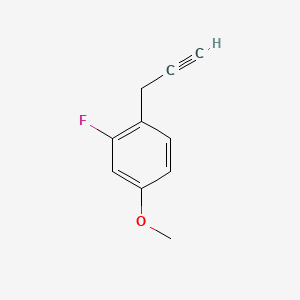
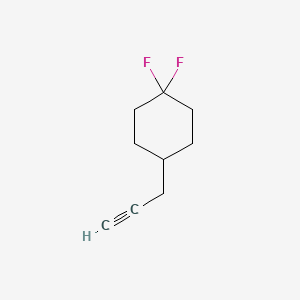

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
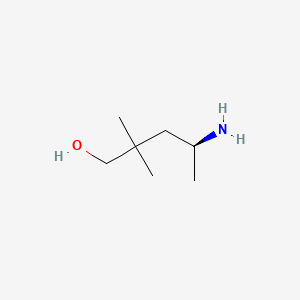
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)
